Piridoxilate
Overview
Description
Piridoxilate is a compound that consists of an equimolar combination of glyoxylic acid and pyridoxine. It is primarily used as an anti-anoxic agent and has applications in the study of vascular diseases and coronary occlusion . This compound is known for its ability to enhance the production of hippurate from benzoate in rat hepatocytes and exhibits protective effects against cerebral hypoxia in vivo .
Preparation Methods
Piridoxilate can be synthesized through the combination of glyoxylic acid and pyridoxine under controlled conditions. The preparation involves dissolving glyoxylic acid and pyridoxine in a suitable solvent, followed by a reaction that forms the equimolar combination . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Piridoxilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid, which may lead to calcium oxalate nephrolithiasis.
Reduction: The reduction of this compound can lead to the formation of glycine, facilitated by pyridoxine.
Substitution: In the presence of suitable reagents, this compound can undergo substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include oxalic acid, glycine, and various substituted derivatives .
Scientific Research Applications
Piridoxilate has several scientific research applications:
Mechanism of Action
Piridoxilate exerts its effects by facilitating the transformation of glyoxylic acid to glycine rather than to oxalic acid. This process is mediated by pyridoxine, which enhances the pyridoxine-dependent metabolic pathway . The molecular targets involved include enzymes responsible for the conversion of glyoxylic acid to glycine, thereby reducing the formation of oxalic acid and preventing nephrocalcinosis .
Comparison with Similar Compounds
Piridoxilate is unique due to its combination of glyoxylic acid and pyridoxine, which allows it to facilitate the transformation of glyoxylic acid to glycine. Similar compounds include:
Glyoxylic acid: Used in various biochemical reactions but lacks the protective effects of pyridoxine.
This compound stands out due to its dual functionality, combining the properties of both glyoxylic acid and pyridoxine to achieve its unique effects .
Properties
IUPAC Name |
2-[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy-2-hydroxyacetic acid;2-hydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO6/c1-5-8(13)7(3-12)6(2-11-5)4-17-10(16)9(14)15;1-5-8(17-10(16)9(14)15)7(4-13)6(3-12)2-11-5/h2*2,10,12-13,16H,3-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSQBMULZSRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.CC1=NC=C(C(=C1OC(C(=O)O)O)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947186 | |
Record name | {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-35-0 | |
Record name | Piridoxilate [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRIDOXILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13X224L936 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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